![molecular formula C50H84CaO15 B1456683 Tenivastatin calcium hydrate CAS No. 530112-57-3](/img/structure/B1456683.png)
Tenivastatin calcium hydrate
Overview
Description
Tenivastatin calcium hydrate, also known as Tenivastatin calcium or Tenivastatin calcium monohydrate, is a compound with the molecular formula 2 C25 H39 O6 . Ca . H2 O and a molecular weight of 929.24 . It is also known by its chemical name: (3R,5R)-7- ( (1S,2S,6R,8S,8aR)-8- ( (2,2-Dimethylbutanoyl)oxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoic acid Calcium hydrate .
Molecular Structure Analysis
The molecular structure of Tenivastatin calcium hydrate is represented by the InChI string: InChI=1/C24H33NO3.C2H2O4/c1-3-25 (4-2)14-16-28-24 (26)21 (18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23 (19)20;3-1 (4)2 (5)6/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3; (H,3,4) (H,5,6)
. This string provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.
Scientific Research Applications
Cholesterol Synthesis Inhibition
Tenivastatin is a potent reversible inhibitor of HMG-CoA reductase (HMGCR), the enzyme responsible for cholesterol synthesis in the liver. By inhibiting this enzyme, Tenivastatin effectively reduces the overall cholesterol synthesis in the body, which is crucial for managing hyperlipidemia and reducing the risk of coronary heart disease .
Low-Density Lipoprotein (LDL) Receptor Modulation
This compound increases the number of LDL receptors on cell membranes of liver and extrahepatic tissues. The increased LDL receptor activity leads to enhanced clearance of LDL cholesterol from the bloodstream, which is beneficial for patients with hypercholesterolemia, including those with homozygous and heterozygous familial hypercholesterolemia .
Cardiovascular Disease Prevention
Due to its lipid-lowering effects, Tenivastatin calcium hydrate has a significant role in the prevention of cardiovascular events. It is used in clinical settings to manage and reduce the mortality associated with coronary heart disease by controlling the levels of circulating lipids .
Pharmacokinetic Studies
Tenivastatin calcium hydrate has been the subject of pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are essential for determining the appropriate dosing regimens for different populations and for assessing drug interactions .
Cytochrome P450 Enzyme Interaction
Research has shown that Tenivastatin interacts with various cytochrome P450 enzymes, such as CYP3A4, CYP2C8, CYP2C9, CYP2D6, and CYP2C19. These interactions are important for predicting drug-drug interactions, especially in patients who are on multiple medications .
Investigational Uses
Tenivastatin calcium hydrate is also being investigated for potential new applications. Clinical trials and studies are exploring its efficacy and safety profile for various other therapeutic uses beyond its primary indication .
Metabolite Analysis
The compound’s metabolites are studied to understand its biotransformation and to identify any potential active or toxic metabolites. This information is crucial for drug development and safety assessments .
hERG Channel Inhibition
Tenivastatin has been identified as an inhibitor of the hERG channel, which is significant for cardiac safety pharmacology. The hERG channel is important for cardiac repolarization, and its inhibition can have implications for drug-induced cardiac arrhythmias .
properties
IUPAC Name |
calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H40O6.Ca.3H2O/c2*1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;;;;/h2*7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);;3*1H2/q;;+2;;;/p-2/t2*15-,16-,18+,19+,20-,21-,23-;;;;/m00..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZURQDTUMWWURH-XVIDMKIDSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.O.O.O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.O.O.O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H84CaO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201061 | |
Record name | Tenivastatin calcium hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
965.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tenivastatin calcium hydrate | |
CAS RN |
530112-57-3 | |
Record name | Tenivastatin calcium hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0530112573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenivastatin calcium hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 530112-57-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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